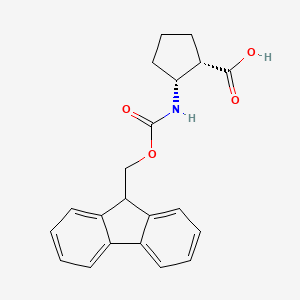

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Description

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a conformationally constrained amino acid derivative featuring a cyclopentane ring with a cis-configuration of the Fmoc-protected amino group (-NH-Fmoc) and carboxylic acid (-COOH) substituents. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonal deprotection under mild basic conditions. The cyclopentane backbone introduces steric constraints, influencing peptide secondary structure and biological activity. This compound is primarily utilized in the synthesis of peptidomimetics and bioactive peptides requiring rigid conformational motifs .

Properties

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLDVIJVCPIJCM-PKOBYXMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Fmoc-cyclopentanecarboxylic acid, is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, examining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO4, with a molecular weight of 351.40 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.40 g/mol |

| CAS Number | 117322-30-2 |

| Melting Point | 187 °C |

| Purity | ≥95% (by HPLC) |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The Fmoc group enhances the compound's stability during chemical reactions, while the cyclopentanecarboxylic acid moiety engages in non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Medicinal Chemistry

Fmoc-cyclopentanecarboxylic acid serves as a valuable intermediate in the synthesis of peptide-based drugs. Its unique structure allows for the incorporation of diverse amino acid sequences, enhancing peptide stability and bioactivity. The compound has been utilized in the development of inhibitors targeting specific enzymes involved in disease processes.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of Fmoc-cyclopentanecarboxylic acid exhibit inhibitory activity against several enzymes. For instance, studies have shown that modifications to the cyclopentanecarboxylic acid moiety can lead to enhanced binding affinity and selectivity towards target enzymes.

Case Studies

- Enzyme Interaction Study : A study investigated the binding affinity of Fmoc-cyclopentanecarboxylic acid derivatives to serine proteases. The results indicated that specific substitutions on the cyclopentanecarboxylic acid significantly improved inhibitory potency compared to unmodified analogs.

- Peptide Synthesis Application : In a series of experiments focused on synthesizing cyclic peptides, researchers successfully utilized Fmoc-cyclopentanecarboxylic acid as a building block. The resulting peptides demonstrated improved stability in serum compared to traditional linear peptides.

Research Findings

Recent studies have highlighted the versatility of this compound in various biochemical applications:

- Stability Enhancements : Modifications to the Fmoc group have been shown to enhance the stability of peptide constructs in biological environments.

- Targeted Drug Design : Researchers are exploring the use of this compound as a scaffold for designing targeted therapeutics aimed at specific diseases, including cancer and metabolic disorders.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mildly basic conditions, enabling downstream modifications of the free amine:

Post-deprotection, the free amine participates in standard amino acid reactions, such as peptide coupling or alkylation .

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical transformations:

Esterification

-

Methanol/H₂SO₄ : Forms methyl ester derivatives, enhancing solubility for chromatographic purification .

-

DCC/DMAP-mediated coupling : Produces activated esters for amide bond formation with primary/secondary amines .

Amidation

-

HATU/DIEA : Facilitates coupling with amino acids or peptides to generate cyclopentane-containing peptidomimetics .

-

EDCl/HOBt : Used for synthesizing amide-linked conjugates in solid-phase peptide synthesis (SPPS) .

Functionalization of the Cyclopentane Ring

The saturated cyclopentane ring enables stereoselective modifications:

Ring-Opening Reactions

-

Epoxidation : TiCl₄/TBHP selectively generates epoxides, which undergo nucleophilic attack by alcohols or amines to form diastereomeric products .

-

Aziridine formation : NaN₃/NH₄Cl converts epoxides to aziridines, intermediates for secondary amine synthesis .

Comparative Reactivity of Structural Analogues

The reactivity of Fmoc-protected cispentacin differs from related compounds:

Stability and Handling Considerations

-

pH sensitivity : Stable in acidic conditions (pH 3–6) but degrades in strong bases due to Fmoc cleavage .

-

Storage : Store at -20°C under inert gas to prevent oxidation of the cyclopentane ring .

This compound’s multifunctional design enables precise modifications for drug discovery and materials science. Future work should explore its utility in asymmetric catalysis and bioorthogonal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid with structurally analogous Fmoc-protected cyclic and linear amino acids:

Key Comparison Points

Fmoc-tranexamic acid (trans-cyclohexane) introduces a rigid trans-aminomethyl group, contrasting with the cis-configuration of the cyclopentane/cyclohexane derivatives .

Functional Group Arrangement :

- The piperazine-based compound lacks a carboxylic acid group, instead featuring an acetic acid side chain, which may reduce steric hindrance during synthesis .

- Hexanedioic acid provides two carboxylic acid groups, enabling bifunctional conjugation in peptide design .

Synthetic Utility :

- Cyclopentane and cyclohexane derivatives are favored for introducing conformational constraints in peptides, whereas linear analogs (e.g., hexanedioic acid) offer flexibility .

- The cyclohexyl-acetic acid derivative (Enamine Ltd.) demonstrates how substituent position (e.g., cyclohexyl vs. cyclopentane) alters steric bulk and synthetic accessibility .

Stability and Handling: All Fmoc-protected compounds share base-labile characteristics, but cyclopentane’s strain may accelerate deprotection under basic conditions compared to cyclohexane . Hazard profiles (e.g., skin irritation, respiratory sensitization) are consistent across analogs, as noted in safety data sheets .

Research Findings

- Synthesis : Cyclopentane derivatives require precise stereochemical control, often achieved via chiral auxiliaries or enzymatic resolution, whereas cyclohexane analogs benefit from established trans/cis isomer protocols .

- Applications: Cyclopentane-containing peptides exhibit enhanced metabolic stability and target binding affinity in drug discovery, as demonstrated in antifibrinolytic agents derived from Fmoc-tranexamic acid .

- Physicochemical Properties : Cyclohexane analogs (e.g., CAS 194471-85-7) show higher melting points and lower aqueous solubility compared to cyclopentane derivatives, attributed to reduced ring strain and increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the recommended handling procedures for cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid to minimize exposure risks?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during handling .

- Ventilation : Use fume hoods or local exhaust ventilation to limit inhalation exposure. Avoid open handling in unventilated spaces .

- Containment : Store in tightly sealed containers at 2–8°C in dry, dark conditions to prevent degradation .

Q. How is the Fmoc-protected amino group in this compound utilized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Resin Loading : The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality. The compound is anchored to resins like NovaSyn® TGR via its carboxylic acid group under basic conditions (e.g., DIPEA in DCM) .

- Deprotection : Fmoc removal is achieved using 20% piperidine in DMF, exposing the amino group for subsequent coupling with activated amino acids .

- Monitoring : Use Kaiser or chloranil tests to confirm complete deprotection before proceeding .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities and verifies purity (>95%) .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₅NO₄: 380.18) .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ validates structural integrity, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and cyclopentane carboxy protons .

Advanced Research Questions

Q. What strategies can be employed to optimize the coupling efficiency of this compound in peptide chain elongation?

- Methodological Answer :

- Activation Reagents : Use HBTU/HOBt or COMU with DIPEA in DMF to enhance carboxylate activation, reducing racemization risks .

- Solvent Optimization : Anhydrous DMF or NMP improves solubility and reaction kinetics. Pre-activate the compound for 5–10 minutes before resin addition .

- Temperature Control : Conduct couplings at 0–4°C to minimize side reactions. Monitor completion via ninhydrin tests .

Q. How can researchers address inconsistencies in reported stability data for this compound under different storage conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and compare results to room-temperature storage. Analyze degradation products via LC-MS .

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation. Desiccate with silica gel to mitigate hydrolysis .

- Documentation : Cross-reference SDS stability claims (e.g., reports stability under normal conditions, while emphasizes strict temperature control) and validate with empirical data .

Q. What are the critical considerations for scaling up the synthesis of this compound while maintaining reaction yield and purity?

- Methodological Answer :

- Solvent Volume Ratios : Maintain a 10:1 solvent-to-resin ratio during SPPS to ensure efficient mixing and minimize aggregation .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for >100 mg batches. Optimize gradient conditions to separate diastereomers .

- Quality Control : Implement in-process FTIR to monitor Fmoc deprotection (disappearance of ~1700 cm⁻¹ carbonyl stretch) .

Q. How should researchers interpret conflicting GHS hazard classifications across safety data sheets?

- Methodological Answer :

- Source Evaluation : Prioritize SDS from academic or regulatory bodies (e.g., OSHA, ECHA) over supplier-generated documents. classifies the compound as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), while other SDS lack specificity .

- Experimental Validation : Conduct in vitro assays (e.g., Draize test for eye irritation) to resolve discrepancies. Cross-reference with structurally similar Fmoc-amino acids .

Data Contradiction Analysis

Q. Why do some SDS lack ecological toxicity data, and how can researchers mitigate environmental risks?

- Methodological Answer :

- Data Gaps : Most SDS (e.g., ) omit ecotoxicological parameters (e.g., LC50, biodegradability) due to the compound’s R&D-only status .

- Precautionary Measures : Treat the compound as potentially bioaccumulative (logP ~3.5 predicted) and avoid aqueous disposal. Use chemical neutralization (e.g., hydrolysis under basic conditions) before incineration .

Tables

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.